

Difluoromethanesulfonyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Difluoromethanesulfonyl chloride*

Cat. No.: B074772

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **difluoromethanesulfonyl chloride**, a key reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, synthesis methodologies, reactivity, and key applications, with a focus on its role in the introduction of the difluoromethyl group into organic molecules.

Core Properties of Difluoromethanesulfonyl Chloride

Difluoromethanesulfonyl chloride ($\text{CF}_2\text{HSO}_2\text{Cl}$) is a reactive chemical compound valued for its ability to act as a precursor to the difluoromethyl group, a moiety of increasing importance in the design of bioactive molecules. The introduction of this group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Physicochemical Data

A summary of the key quantitative data for **difluoromethanesulfonyl chloride** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	150.53 g/mol	[1] [2] [3]
Molecular Formula	CHClF ₂ O ₂ S	[1] [2] [3]
CAS Number	1512-30-7	[1] [3]
Density	1.696 g/cm ³	[1]
Boiling Point	84.7 °C at 760 mmHg	[1]
Flash Point	5 °C	[1]
Refractive Index	1.379	
Vapor Pressure	79.9 mmHg at 25°C	

Synthesis of Difluoromethanesulfonyl Chloride

The synthesis of **difluoromethanesulfonyl chloride** can be achieved through various methods. Two prominent methods are detailed below.

Experimental Protocol 1: From Difluoromethanesulfonic Acid

One common laboratory-scale synthesis involves the reaction of difluoromethanesulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalyst.

[\[1\]](#)

Materials:

- Difluoromethanesulfonic acid
- Thionyl chloride (SOCl₂)
- N,N-Dimethylformamide (DMF) (catalyst)
- Ice bath
- Reaction flask equipped with a thermometer, distillation apparatus, and mechanical stirrer

Procedure:

- To a reaction flask equipped with a thermometer, distillation device, and mechanical stirrer, add difluoromethanesulfonic acid.
- Under an ice bath, slowly add thionyl chloride.
- Add a catalytic amount of N,N-dimethylformamide.
- Slowly raise the temperature to room temperature and stir for 30 minutes.
- Continue to heat the mixture to 40°C and stir for 12 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- The product, **difluoromethanesulfonyl chloride**, can then be purified by vacuum distillation.

Experimental Protocol 2: Chlorooxidation of Difluoromethylbenzyl Sulphide

A process for larger-scale production involves the chlorooxidation of difluoromethylbenzyl sulphide in the presence of water and a water-immiscible organic solvent.[3]

Materials:

- Difluoromethylbenzyl sulphide (DFMBS)
- Chlorine gas
- Water
- Methylene chloride (or another water-immiscible solvent)
- Reaction vessel with cooling capabilities

Procedure:

- Charge the reactor with difluoromethylbenzyl sulphide and methylene chloride.
- Cool the reactor to a temperature between -10 to -20 °C.
- Purge chlorine gas into the reactor while maintaining the low temperature.
- Trickle water into the reactor through a dropping funnel. The molar ratio of water to DFMBS is crucial and should be carefully controlled.
- Upon completion of the reaction, the organic phase is separated from the aqueous phase.
- The **difluoromethanesulfonyl chloride** is then recovered from the organic phase by distillation.

Reactivity and Applications

Difluoromethanesulfonyl chloride is a versatile reagent primarily used for the introduction of the difluoromethyl (-CF₂H) group into organic molecules. This functional group is a bioisostere of a hydroxyl group, a thiol group, or a hydroxymethyl group, and its incorporation can lead to improved pharmacokinetic and pharmacodynamic properties of drug molecules.

Key Applications:

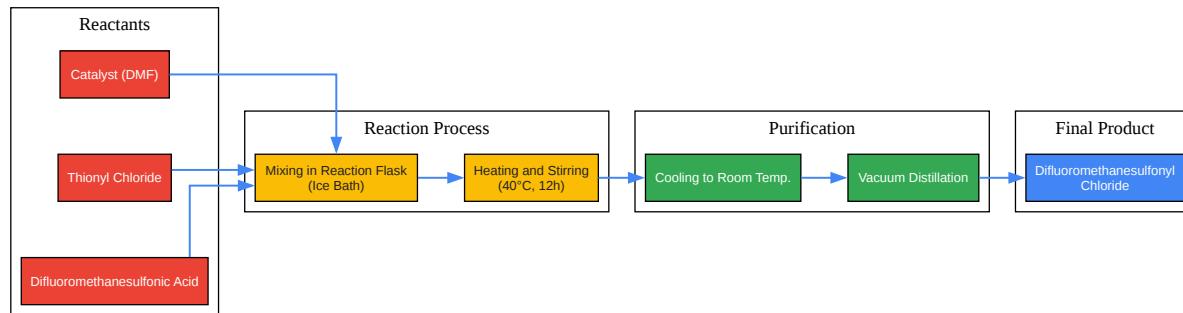
- Pharmaceuticals: It serves as a critical intermediate in the synthesis of novel drug candidates, including antiviral, anti-inflammatory, and anticancer agents.[\[1\]](#)[\[2\]](#) The difluoromethyl group can enhance molecular stability and bioactivity.[\[2\]](#)
- Agrochemicals: It is used in the synthesis of modern pesticides, herbicides, and fungicides.[\[1\]](#)
- Materials Science: This compound contributes to the creation of advanced polymers and coatings with enhanced durability and resistance.[\[2\]](#)

General Reaction: Sulfonamide Formation

A common application of **difluoromethanesulfonyl chloride** is the synthesis of sulfonamides via reaction with primary or secondary amines.

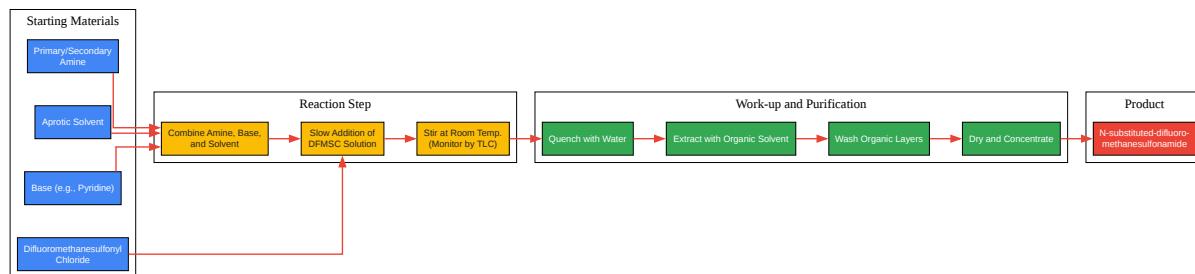
Experimental Protocol 3: General Synthesis of N-substituted-difluoromethanesulfonamides

Materials:


- **Difluoromethanesulfonyl chloride**
- Primary or secondary amine
- Aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (CH_3CN))
- Base (e.g., Triethylamine, Pyridine)
- Standard laboratory glassware

Procedure:

- Dissolve the amine in an anhydrous aprotic solvent in a reaction flask.
- Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
- Slowly add a solution of **difluoromethanesulfonyl chloride** (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
- Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding deionized water.
- Extract the aqueous layer with an organic solvent (e.g., DCM) three times.
- Combine the organic layers and wash successively with 1M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure.


Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **difluoromethanesulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for sulfonamide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. "A Process For Preparation Of Difluoromethane Sulphonyl Chloride" [quickcompany.in]
- To cite this document: BenchChem. [Difluoromethanesulfonyl Chloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b074772#difluoromethanesulfonyl-chloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com